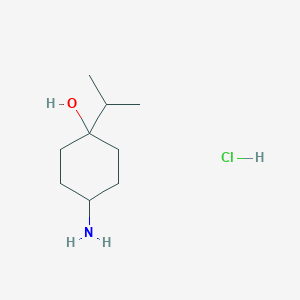

4-Amino-1-isopropylcyclohexanol hydrochloride

説明

4-Amino-1-isopropylcyclohexanol hydrochloride, also known as S-(+)-AICAR, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in the 1980s and has since been studied extensively for its ability to activate AMP-activated protein kinase (AMPK) and mimic the effects of exercise on the body.

科学的研究の応用

Synthesis of Pharmaceutical Intermediates

Trans-4-(N-acetylamido)cyclohexanol is an essential precursor for the synthesis of pharmaceutical intermediates, including the hydrochloride salt of trans-4-aminocyclohexanol. The process involves a two-step synthesis starting from p-aminophenol, highlighting the compound's role in developing pharmaceuticals (Li Jia-jun, 2012).

Biological Evaluation of Major Metabolites

The compound has been used in the synthesis and biological evaluation of major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), demonstrating significant anticancer activity. This highlights its importance in cancer research and the development of new treatments (T. Johnston et al., 1975).

Environmental Science Applications

In environmental science, 4-Isopropyl-2-cyclohexen-1-one, related to 4-Amino-1-isopropylcyclohexanol hydrochloride, was identified as a product of the gas-phase reactions of β-phellandrene with OH radicals and ozone. This demonstrates the compound's relevance in understanding atmospheric chemistry and environmental degradation processes (H. Hakola et al., 1993).

Development of New Materials

The title compound, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride, was obtained via Steglich esterification, showcasing its utility in the synthesis of new chemical entities with potential applications in material science and medicinal chemistry (M. Nesterkina et al., 2017).

作用機序

特性

IUPAC Name |

4-amino-1-propan-2-ylcyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-7(2)9(11)5-3-8(10)4-6-9;/h7-8,11H,3-6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMKAIYVLXULQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(CC1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2648037.png)

![[2-(Phenylsulfanyl)-3-pyridinyl]methanol](/img/structure/B2648038.png)

![tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate](/img/structure/B2648039.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2648044.png)

![1-methyl-3-(2-methylallyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2648048.png)

![N-[(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2648049.png)

![4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2648051.png)

![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2648056.png)

![Methyl 4-[(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2648060.png)